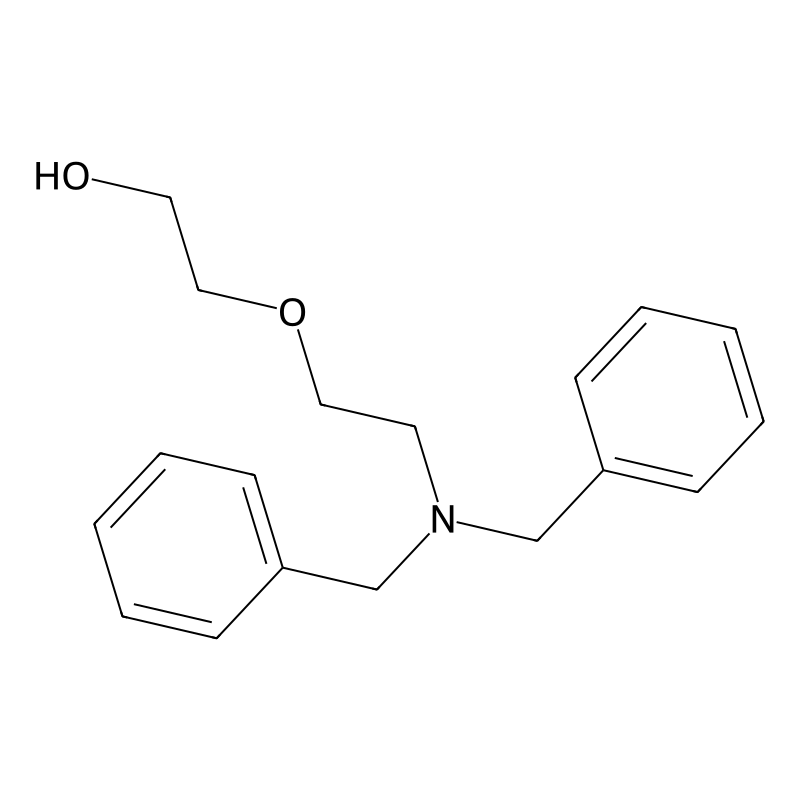

2-(2-(Dibenzylamino)ethoxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2-(Dibenzylamino)ethoxy)ethanol is an organic compound characterized by its unique structure, which includes a dibenzylamino group attached to an ethoxyethanol moiety. Its molecular formula is C16H21N1O2, and it possesses a molecular weight of approximately 259.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

There is currently no scientific research available describing a specific mechanism of action for 2-(2-(Dibenzylamino)ethoxy)ethanol.

Due to the absence of specific data, it is advisable to handle 2-(2-(Dibenzylamino)ethoxy)ethanol with caution, assuming similar properties to other dialkanolamines. Here are some general safety considerations for handling such compounds:

- Skin and Eye Irritant: Dialkanolamines can irritate skin and eyes upon contact []. Standard personal protective equipment (PPE) like gloves, safety glasses, and lab coats should be worn.

- Respiratory Irritant: Inhalation of vapors may irritate the respiratory tract []. Ensure proper ventilation when handling.

- Potential Toxicity: Data on specific toxicity is unavailable, but generally, ingestion of dialkanolamines can be harmful []. Do not ingest.

- Alkylation Reactions: The hydroxyl group in 2-(2-(Dibenzylamino)ethoxy)ethanol can be alkylated using suitable alkyl halides, leading to the formation of ethers.

- Acid-Base Reactions: The amino group can participate in acid-base reactions, making the compound useful in forming salts with acids.

- Reduction Reactions: The dibenzylamino group can be reduced to form primary amines, which may further react with other electrophiles.

Research indicates that compounds similar to 2-(2-(Dibenzylamino)ethoxy)ethanol exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives show activity against bacteria and fungi.

- Neuroprotective Effects: Compounds with similar structures have been studied for their potential neuroprotective effects, possibly due to their ability to modulate neurotransmitter systems.

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

Several methods exist for synthesizing 2-(2-(Dibenzylamino)ethoxy)ethanol:

- Direct Alkylation:

- Starting from 2-aminoethanol, the dibenzylamine can be introduced via alkylation using suitable reagents like benzyl chloride or bromide under basic conditions.

- Multi-step Synthesis:

- A multi-step approach involves the protection of the amino group, followed by ether formation and subsequent deprotection to yield the final product. This method often results in higher purity and yield.

- Solid-phase Synthesis:

The applications of 2-(2-(Dibenzylamino)ethoxy)ethanol include:

- Pharmaceuticals: It serves as a precursor for various pharmaceutical agents due to its biological activity.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

- Material Science: Potential applications in developing new materials due to its unique chemical properties.

Interaction studies involving 2-(2-(Dibenzylamino)ethoxy)ethanol focus on:

- Receptor Binding: Investigating how this compound interacts with biological receptors can provide insights into its mechanism of action in therapeutic contexts.

- Synergistic Effects: Studies may explore how this compound interacts with other drugs or compounds to enhance efficacy or reduce side effects.

Several compounds share structural similarities with 2-(2-(Dibenzylamino)ethoxy)ethanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-(Diethylamino)ethoxy)ethanol | C8H19NO2 | Exhibits different biological activity profiles |

| 2-[2-(Dimethylamino)ethoxy]ethanol | C6H15NO2 | Smaller alkyl groups affecting solubility |

| 2-(2-(Benzyloxycarbonylamino)ethoxy)acetic acid | C11H21NO6 | Contains a carbonyl group, altering reactivity |

Uniqueness of 2-(2-(Dibenzylamino)ethoxy)ethanol

The uniqueness of 2-(2-(Dibenzylamino)ethoxy)ethanol lies in its combination of a dibenzylamine structure with an ethylene glycol derivative. This specific arrangement enhances its solubility and biological activity compared to similar compounds. Its potential as a versatile building block in drug development further distinguishes it within its class.